molecular formula C13H17N3O B2715222 N-[(2-Cyclopentylpyrazol-3-yl)methyl]but-2-ynamide CAS No. 2411277-66-0

N-[(2-Cyclopentylpyrazol-3-yl)methyl]but-2-ynamide

Cat. No. B2715222
CAS RN: 2411277-66-0
M. Wt: 231.299
InChI Key: SUSFCVRRCBIVBN-UHFFFAOYSA-N
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Description

N-[(2-Cyclopentylpyrazol-3-yl)methyl]but-2-ynamide, also known as BAY 41-8543, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrazolopyrimidines and has been found to exhibit a wide range of biological activities. In

Scientific Research Applications

N-[(2-Cyclopentylpyrazol-3-yl)methyl]but-2-ynamide 41-8543 has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent vasodilatory effects, which makes it a potential candidate for the treatment of cardiovascular diseases such as hypertension and heart failure. Additionally, N-[(2-Cyclopentylpyrazol-3-yl)methyl]but-2-ynamide 41-8543 has been found to exhibit neuroprotective effects, which makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism Of Action

N-[(2-Cyclopentylpyrazol-3-yl)methyl]but-2-ynamide 41-8543 acts as a potent activator of soluble guanylate cyclase (sGC), which leads to the production of cyclic guanosine monophosphate (cGMP). The increase in cGMP levels leads to the relaxation of smooth muscle cells, which results in vasodilation. Additionally, N-[(2-Cyclopentylpyrazol-3-yl)methyl]but-2-ynamide 41-8543 has been found to exhibit neuroprotective effects by inhibiting the activation of microglia and astrocytes, which are involved in neuroinflammation.
Biochemical and Physiological Effects
N-[(2-Cyclopentylpyrazol-3-yl)methyl]but-2-ynamide 41-8543 has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to increase the levels of cGMP in various tissues, which leads to vasodilation and relaxation of smooth muscle cells. Additionally, N-[(2-Cyclopentylpyrazol-3-yl)methyl]but-2-ynamide 41-8543 has been found to exhibit anti-inflammatory effects by inhibiting the activation of microglia and astrocytes. Furthermore, N-[(2-Cyclopentylpyrazol-3-yl)methyl]but-2-ynamide 41-8543 has been found to protect against oxidative stress and apoptosis in various cell types.

Advantages And Limitations For Lab Experiments

One of the major advantages of N-[(2-Cyclopentylpyrazol-3-yl)methyl]but-2-ynamide 41-8543 is its potent vasodilatory effects, which makes it a valuable tool for studying the cardiovascular system. Additionally, N-[(2-Cyclopentylpyrazol-3-yl)methyl]but-2-ynamide 41-8543 has been found to exhibit neuroprotective effects, which makes it a valuable tool for studying neurodegenerative diseases. However, one of the limitations of N-[(2-Cyclopentylpyrazol-3-yl)methyl]but-2-ynamide 41-8543 is its relatively short half-life, which makes it difficult to study its long-term effects.

Future Directions

There are several future directions for research on N-[(2-Cyclopentylpyrazol-3-yl)methyl]but-2-ynamide 41-8543. One potential direction is to investigate its potential therapeutic applications in cardiovascular diseases such as hypertension and heart failure. Additionally, further research is needed to investigate its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, future research could investigate the potential of N-[(2-Cyclopentylpyrazol-3-yl)methyl]but-2-ynamide 41-8543 as a tool for studying the mechanisms underlying vasodilation and neuroprotection. Finally, further research is needed to investigate the long-term effects of N-[(2-Cyclopentylpyrazol-3-yl)methyl]but-2-ynamide 41-8543 on various tissues and cell types.

Synthesis Methods

The synthesis of N-[(2-Cyclopentylpyrazol-3-yl)methyl]but-2-ynamide 41-8543 involves the reaction of 2-cyclopentylpyrazole-3-carboxylic acid with propargylamine. The resulting intermediate is then reacted with but-2-ynoic acid to form the final product. The synthesis of this compound has been reported in several research papers, and the purity of the product has been confirmed using various analytical techniques.

properties

IUPAC Name

N-[(2-cyclopentylpyrazol-3-yl)methyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-2-5-13(17)14-10-12-8-9-15-16(12)11-6-3-4-7-11/h8-9,11H,3-4,6-7,10H2,1H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSFCVRRCBIVBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC1=CC=NN1C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-Cyclopentylpyrazol-3-yl)methyl]but-2-ynamide

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